molecular formula C18H13FN2O B12530648 1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole

1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole

Katalognummer: B12530648
Molekulargewicht: 292.3 g/mol
InChI-Schlüssel: BVXGNNOZLCJKKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a pyridoindole core structure, which is further substituted with a 4-fluoro-3-methoxyphenyl group. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Vorbereitungsmethoden

The synthesis of 1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridoindole Core: This can be achieved through a Fischer indole synthesis, where an appropriate phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring.

    Introduction of the Fluoro and Methoxy Substituents: The 4-fluoro-3-methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Analyse Chemischer Reaktionen

1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting properties, which make it suitable for a wide range of applications in scientific research.

Eigenschaften

Molekularformel

C18H13FN2O

Molekulargewicht

292.3 g/mol

IUPAC-Name

1-(4-fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C18H13FN2O/c1-22-16-10-11(6-7-14(16)19)17-18-13(8-9-20-17)12-4-2-3-5-15(12)21-18/h2-10,21H,1H3

InChI-Schlüssel

BVXGNNOZLCJKKY-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C2=NC=CC3=C2NC4=CC=CC=C34)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.